2-bromo-N-propylbenzenesulfonamide

Ion Channel Pharmacology KV3.1 Potassium Channel Open-Channel Blocker

2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4) is a differentiated benzenesulfonamide building block combining ortho-bromine with N-propyl substitution. The ortho-Br enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for rapid library diversification without de novo synthesis. Its LogP of 3.61 and TPSA of 54.55 Ų position it within the optimal CNS drug-like space (LogP 2–4). Available in ≥98% purity with room-temperature storage stability—ideal for parallel synthesis, high-throughput screening, and SAR campaigns targeting enzyme inhibitors and ion channel modulators.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
CAS No. 951883-92-4
Cat. No. B1336247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-propylbenzenesulfonamide
CAS951883-92-4
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
InChIKeyPYFAHNNJLVPABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4) Procurement and Structural Characterization for Medicinal Chemistry Research


2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4, MFCD09800953) is a substituted benzenesulfonamide derivative bearing a bromine atom at the ortho (2-) position and an N-propyl chain on the sulfonamide nitrogen . With a molecular formula of C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol, the compound features a predicted pKa of 11.18 ± 0.40, an XLogP3 of 2.5, and a topological polar surface area (TPSA) of 54.55 Ų . The ortho-bromo substituent provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-propyl sulfonamide moiety serves as a hydrogen-bond donor/acceptor scaffold relevant to numerous enzyme inhibitor pharmacophores [1].

Why 2-Bromo-N-propylbenzenesulfonamide Cannot Be Interchanged with Other Benzenesulfonamide Analogs in Research and Development


Substituting 2-bromo-N-propylbenzenesulfonamide with structurally similar benzenesulfonamides (e.g., N-propylbenzenesulfonamide lacking the bromine, or 2-bromobenzenesulfonamide lacking the N-propyl chain) alters key properties that govern synthetic utility, biological target engagement, and physicochemical behavior . The ortho-bromo substituent enables transition metal-catalyzed cross-coupling reactions that are inaccessible to non-halogenated analogs, providing a unique diversification vector for library synthesis [1]. Pharmacologically, halogen substitution at the ortho or meta position of the benzenesulfonamide ring has been shown to substantially increase inhibitory potency—for instance, bromo-substituted analogs exhibit IC₅₀ values in the 50–60 nM range against aromatase and 204 nM against GluN2A-containing NMDA receptors, representing improvements of >200-fold and 2.5-fold respectively relative to non-halogenated counterparts [2][3]. Additionally, N-alkyl chain length modulates channel blocking activity: six N-alkyl-benzenesulfonamides tested against the KV3.1 potassium channel displayed IC₅₀ values ranging from 9 to 55 µM, with bulkier groups altering blockade effectiveness [4]. The combination of the N-propyl group with ortho-bromo substitution produces a distinct LogP of 3.61 , which differs from both N-propylbenzenesulfonamide (no bromine) and 2-bromobenzenesulfonamide (no N-alkyl chain) and will affect membrane permeability, metabolic stability, and off-target profiles.

Quantitative Differentiation Evidence for 2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4) Versus Structural Analogs


N-Alkyl Benzenesulfonamides as KV3.1 Potassium Channel Blockers: Class-Level Potency Range

2-Bromo-N-propylbenzenesulfonamide is an N-alkyl-benzenesulfonamide derivative. A class-level study demonstrated that six N-alkyl-benzenesulfonamides act as open-channel blockers on the KV3.1 potassium channel with IC₅₀ values ranging from 9 to 55 µM [1]. The presence of bulkier groups decreased blockade effectiveness, while NO₂ substitution increased it. The propyl chain on the target compound represents an intermediate alkyl length; shorter alkyl chains (e.g., methyl, ethyl) may exhibit different potency profiles due to altered steric and hydrophobic interactions. This class-level evidence establishes that N-alkyl-benzenesulfonamides, including the target compound, possess measurable ion channel modulatory activity, whereas non-alkylated benzenesulfonamides (e.g., 2-bromobenzenesulfonamide) and PABA-derived analogs did not block the channel under identical conditions [1].

Ion Channel Pharmacology KV3.1 Potassium Channel Open-Channel Blocker

Bromo-Substituted Benzenesulfonamides Demonstrate Enhanced Aromatase Inhibitory Potency in Bis-Sulfonamide Series

In a systematic study of bis-sulfonamide derivatives as aromatase inhibitors, the introduction of a bromo substituent on the benzenesulfonamide moiety produced a sub-micromolar IC₅₀ of 60 nM (compound 16), compared to a broader IC₅₀ range of 0.05–11.6 µM across the 17 active compounds in the series [1]. The chloro analog (compound 15) showed an IC₅₀ of 50 nM. Molecular docking revealed that the chloro and bromo benzenesulfonamides participate in hydrophobic interactions with Leu477 of the aromatase enzyme, mimicking the steroidal backbone of the natural substrate androstenedione [1]. QSAR analysis further identified van der Waals volume (GATS6v) and mass (Mor03m) descriptors as governing factors for potent activity [1]. While 2-bromo-N-propylbenzenesulfonamide is not the bis-sulfonamide tested, the data provide cross-study comparable evidence that ortho- or meta-bromo substitution on benzenesulfonamide scaffolds confers substantial aromatase inhibitory potential.

Aromatase Inhibition Breast Cancer Structure-Activity Relationship

Halogen Substitution at the Benzenesulfonamide Moiety Enhances GluN2A-Selective NMDA Receptor Antagonism

A systematic structure-activity relationship (SAR) study of the benzenesulfonamide portion of the GluN2A-selective NMDA receptor antagonist TCN-201 revealed that halogen atoms at the 3-position of the benzenesulfonamide ring produce high GluN2A antagonistic activity [1]. The 3-bromo derivative 5i (N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide) exhibited an IC₅₀ value of 204 nM, representing a 2.5-fold increase in antagonistic potency compared to the lead compound 2 [1]. Electrophysiological characterization using two-electrode voltage clamp experiments in Xenopus laevis oocytes expressing GluN1a/GluN2A NMDARs confirmed the enhanced activity. This cross-study evidence indicates that bromine substitution on the benzenesulfonamide ring (ortho in the target compound, meta in the referenced study) is associated with improved NMDA receptor modulatory activity relative to non-halogenated analogs, providing a quantitative basis for selecting halogenated over unsubstituted benzenesulfonamides.

NMDA Receptor Antagonism GluN2A Subunit CNS Drug Discovery

N-Propyl Substitution Modulates Carbonic Anhydrase Isoform Selectivity in Triazinyl-Benzenesulfonamide Series

A structure-activity relationship study of triazinyl-benzenesulfonamides as carbonic anhydrase (CA) inhibitors demonstrated that the nature of the substituent on the triazine ring significantly impacts isoform selectivity and potency [1]. Compounds incorporating compact moieties (amino, hydrazino, ethylamino, dimethylamino, or amino acyl) were the most active CA inhibitors, whereas derivatives incorporating bulky moieties including n-propyl, n-butyl, diethylaminoethyl, piperazinylethyl, pyridoxal amine, or phenoxy were less effective hCA I, II, and IX inhibitors [1]. Inhibition constants for hCA I ranged from 31–8500 nM, hCA II from 14–765 nM, and hCA IX from 1.0–640 nM. Notably, some derivatives with bulkier N-substituents showed selectivity for hCA IX over hCA II with selectivity ratios of 23.33–32.00 [1]. While the target compound 2-bromo-N-propylbenzenesulfonamide is not a triazinyl derivative, the class-level inference establishes that N-propyl substitution on benzenesulfonamide scaffolds alters CA isoform inhibition profiles and can confer tumor-associated hCA IX selectivity, which is absent in unsubstituted benzenesulfonamides.

Carbonic Anhydrase Inhibition Tumor-Associated hCA IX Isoform Selectivity

Lipophilicity (LogP) and Topological Polar Surface Area Differentiate 2-Bromo-N-propylbenzenesulfonamide from Non-Halogenated and Non-Alkylated Analogs

The computed physicochemical properties of 2-bromo-N-propylbenzenesulfonamide differ markedly from its closest structural analogs [1]. The target compound has a LogP of 3.60910 and a topological polar surface area (TPSA) of 54.55 Ų . For comparison, N-propylbenzenesulfonamide (CAS 23705-37-5, C₉H₁₃NO₂S, MW 199.27) lacks the bromine atom and consequently has a lower LogP (estimated ~1.5–2.0) and identical TPSA [2]. 2-Bromobenzenesulfonamide (CAS 92748-09-9, C₆H₆BrNO₂S, MW 236.09) lacks the N-propyl chain and has a lower LogP of 0.8 (XLogP3) and a higher TPSA of 68.5 Ų . The combination of ortho-bromo substitution and N-propyl chain in the target compound yields a LogP that is ~1.8 units higher than N-propylbenzenesulfonamide and ~2.8 units higher than 2-bromobenzenesulfonamide . In the context of CNS drug discovery, LogP values between 2 and 4 are generally associated with optimal blood-brain barrier penetration, suggesting that 2-bromo-N-propylbenzenesulfonamide (LogP 3.61) is within this favorable range, whereas the non-halogenated analog is not .

Physicochemical Properties Drug-Likeness Blood-Brain Barrier Permeability

Ortho-Bromo Substituent Enables Transition Metal-Catalyzed Cross-Coupling Reactions Inaccessible to Non-Halogenated Benzenesulfonamides

The ortho-bromo substituent on 2-bromo-N-propylbenzenesulfonamide provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which are entirely inaccessible to non-halogenated benzenesulfonamide analogs such as N-propylbenzenesulfonamide [1]. The sulfonamide moiety remains intact under standard cross-coupling conditions, allowing for selective functionalization at the ortho position while preserving the N-propyl sulfonamide pharmacophore . This synthetic versatility enables the compound to serve as a key intermediate for generating diverse libraries of benzenesulfonamide derivatives with varied aryl, heteroaryl, or amine substitutions at the ortho position, without requiring de novo synthesis of each analog. By contrast, non-halogenated benzenesulfonamides require electrophilic aromatic substitution or directed ortho-metalation strategies that are less predictable and often incompatible with the sulfonamide functional group .

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-propylbenzenesulfonamide (CAS 951883-92-4)


Synthetic Intermediate for Diversifying Benzenesulfonamide-Based Compound Libraries via Cross-Coupling Chemistry

2-Bromo-N-propylbenzenesulfonamide serves as an optimal building block for generating structurally diverse benzenesulfonamide libraries through palladium-catalyzed cross-coupling reactions [1]. The ortho-bromo substituent enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination with primary/secondary amines, and Sonogashira coupling with terminal alkynes—all while preserving the intact N-propyl sulfonamide pharmacophore [1]. This approach allows medicinal chemists to rapidly explore chemical space around the benzenesulfonamide core without synthesizing each analog de novo. For procurement, the compound's availability in multiple purity grades (95% to 99%) from multiple suppliers, combined with its room temperature storage stability, makes it a practical building block for parallel synthesis and high-throughput library production .

Pharmacophore Fragment for Ion Channel Modulator Development Targeting KV3.1 Potassium Channels

As an N-alkyl-benzenesulfonamide, 2-bromo-N-propylbenzenesulfonamide is structurally suited for investigating KV3.1 potassium channel modulation [1]. Class-level evidence demonstrates that N-alkyl-benzenesulfonamides act as open-channel blockers of KV3.1 with IC₅₀ values in the 9–55 µM range, whereas non-alkylated benzenesulfonamides and PABA-derived analogs show no channel blocking activity [1]. The presence of both the N-propyl chain (conferring channel blockade capability) and the ortho-bromo substituent (enabling further SAR exploration) makes this compound a valuable starting point for developing KV3.1 modulators relevant to auditory system disorders and neurological conditions involving high-frequency neuronal firing [1].

Lead Optimization Scaffold for CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The computed physicochemical properties of 2-bromo-N-propylbenzenesulfonamide—specifically its LogP of 3.61 and TPSA of 54.55 Ų—position it within the optimal range for blood-brain barrier penetration (LogP 2–4) [1]. This distinguishes it from both the non-halogenated analog N-propylbenzenesulfonamide (LogP ~1.5–2.0, below optimal CNS range) and the non-alkylated analog 2-bromobenzenesulfonamide (XLogP3 = 0.8, TPSA = 68.5 Ų) . The compound can serve as a CNS-optimized scaffold for developing inhibitors targeting neurological enzyme targets such as carbonic anhydrase isoforms (where N-propyl substitution has been shown to modulate isoform selectivity [2]) or NMDA receptors (where bromo substitution enhances antagonistic potency by 2.5-fold ).

Reference Compound for Structure-Activity Relationship Studies of Halogenated Benzenesulfonamides in Oncology Targets

Cross-study evidence establishes that bromo substitution on the benzenesulfonamide core correlates with substantially enhanced inhibitory activity against cancer-relevant targets [1]. In aromatase inhibition, bromo-substituted benzenesulfonamide analogs achieved IC₅₀ values of 60 nM [1]. In CA IX inhibition, a 2-bromo-substituted sulfonamide derivative (MMH-1) demonstrated selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells via pH/MMP/ROS pathway modulation [2]. 2-Bromo-N-propylbenzenesulfonamide can be employed as a reference compound in SAR campaigns to systematically evaluate the contribution of ortho-bromo substitution versus alternative halogenation patterns (meta, para) and N-alkyl chain lengths to target potency, isoform selectivity, and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-propylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.